3-(2-Methylcyclohexyl)aniline
Description
Contextualization within Organic Chemistry and Amine Derivatives
Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. These aromatic amines are characterized by a phenyl group attached to an amino group. The reactivity of the amino group and the aromatic ring allows for a multitude of chemical transformations.
3-(2-Methylcyclohexyl)aniline belongs to the class of substituted anilines, where a 2-methylcyclohexyl group is attached to the meta-position of the aniline ring. This substitution pattern has a significant impact on the molecule's physical and chemical properties. The bulky and non-planar cyclohexyl ring introduces steric hindrance, which can influence the reactivity of the nearby amino group and the aromatic ring. Furthermore, the methyl group on the cyclohexane (B81311) ring introduces a chiral center, leading to the existence of stereoisomers, which can exhibit different biological activities and chemical behaviors.
The study of such substituted anilines is crucial for understanding structure-activity relationships, where minor changes in the molecular structure can lead to profound differences in chemical reactivity and biological function.
Significance of Cyclohexyl-Substituted Anilines in Synthetic Chemistry
Cyclohexyl-substituted anilines, as a class of compounds, hold considerable importance in synthetic chemistry for several reasons. The incorporation of a cyclohexyl ring into an aniline structure imparts increased lipophilicity, a property that is often desirable in the development of pharmacologically active compounds as it can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
The synthesis of these compounds can be approached through various methods. One common strategy involves the coupling of a cyclohexyl-containing fragment with an aniline precursor. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bond between the cyclohexyl and phenyl rings. unica.it Another approach is the reduction of a corresponding nitrobenzene (B124822) derivative. The hydrogenation of a nitro group to an amine is a well-established and efficient transformation.
The presence of the cyclohexyl substituent can also direct the regioselectivity of further reactions on the aromatic ring. The steric bulk of the cyclohexyl group can hinder reactions at the ortho positions, potentially favoring substitution at the para position. This directing effect is a valuable tool for synthetic chemists aiming to create specific substitution patterns on the aniline ring.
Furthermore, cyclohexyl-substituted anilines serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties. For example, they can be key components in the synthesis of certain enzyme inhibitors and have been explored in the development of anticancer agents.
Overview of Current Research Landscape and Future Directions
Current research involving cyclohexyl-substituted anilines is multifaceted. In medicinal chemistry, there is ongoing interest in these compounds as scaffolds for the design of new therapeutic agents. The ability to modify both the aniline and cyclohexyl portions of the molecule allows for the fine-tuning of biological activity. Research has shown that derivatives of cyclohexyl-substituted anilines can exhibit a range of biological effects.
A significant area of future research lies in the development of more efficient and stereoselective synthetic methods to access these compounds. Given the importance of stereochemistry in biological systems, the ability to selectively synthesize a single enantiomer or diastereomer of a chiral cyclohexyl-substituted aniline is highly desirable. This would enable a more precise investigation of the structure-activity relationships of these compounds.
Another promising avenue for future research is the exploration of these molecules in materials science. The unique combination of an aromatic and an aliphatic ring system could lead to the development of new polymers or liquid crystals with interesting properties. The ability to introduce various functional groups onto the aniline ring opens up possibilities for creating materials with tailored electronic, optical, or self-assembly characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h4,6-7,9-10,13H,2-3,5,8,14H2,1H3 |
InChI Key |
INDHEFCJYVQTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Methylcyclohexyl Aniline
General Synthesis Strategies for Substituted Cyclohexyl Anilines
The construction of substituted cyclohexyl anilines can be approached through various synthetic routes. These strategies often involve either the formation of the aniline (B41778) ring from a pre-existing cyclohexyl moiety or the attachment of a cyclohexyl group to an aniline precursor. Key methodologies include classical approaches like nitration followed by reduction, and more contemporary methods such as catalytic aminations and cross-coupling reactions. beilstein-journals.org
Nitration and Reduction Approaches
A long-standing and reliable method for the synthesis of anilines is the nitration of an aromatic precursor followed by the reduction of the nitro group. youtube.com This two-step process is a fundamental transformation in organic synthesis. researchgate.net
The initial step involves the electrophilic aromatic substitution of a suitable benzene (B151609) derivative with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. masterorganicchemistry.com For the synthesis of a precursor to 3-(2-Methylcyclohexyl)aniline, one could envision starting with (2-methylcyclohexyl)benzene. Nitration of this starting material would likely lead to a mixture of ortho, meta, and para isomers, from which the desired meta-substituted nitro compound would need to be separated.
Once the nitro group is in place, it can be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. youtube.com Common methods include catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (H₂/Pd-C), or the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) in ethanol. youtube.com These reduction methods are generally high-yielding and tolerate a range of other functional groups. youtube.com
| Reagent/Catalyst | Conditions | Product Yield | Reference |
| H₂/Pd-C | Catalytic hydrogenation | High | youtube.com |
| Fe/AcOH | Weak acid | High | youtube.com |
| SnCl₂/Ethanol | Alcohol solvent | High | youtube.com |
Reductive Amination of Cyclic Ketones
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for the formation of C-N bonds. wikipedia.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This one-pot procedure is highly efficient and widely used in synthetic chemistry. wikipedia.orgthieme-connect.com
For the synthesis of this compound, a plausible route involves the reaction of 2-methylcyclohexanone with 3-aminophenol. The initial condensation would form an enamine or imine, which is then reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.org The choice of reducing agent is crucial, as it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine.
Recent advancements have also explored the use of biocatalysts, such as imine reductases (IREDs), for asymmetric reductive aminations, which can provide high enantioselectivity for the synthesis of chiral amines. nih.govrsc.org
| Starting Materials | Reducing Agent | Key Features | Reference |
| 2-Methylcyclohexanone, 3-Aminophenol | NaBH₃CN or NaBH(OAc)₃ | One-pot reaction, mild conditions. | wikipedia.orgthieme-connect.com |
| Ketones, Amines | Catalytic Hydrogenation | Can be performed with various metal catalysts. | wikipedia.org |
| Ketones, Amines | Imine Reductases (IREDs) | High enantioselectivity for chiral amines. | nih.govrsc.org |
Amination of Cycloalkanols
The direct amination of alcohols is an attractive synthetic route to amines, offering a more atom-economical alternative to methods that require pre-functionalization of the alcohol. For the synthesis of cyclohexyl anilines, this would involve the reaction of a substituted cyclohexanol with an aniline derivative.
The catalytic amination of cyclohexanol to produce cyclohexylamine and aniline has been studied using various catalysts. researchgate.netmdpi.com The reaction typically proceeds in the vapor phase over mixed oxide catalysts or supported metal catalysts at elevated temperatures. researchgate.net For instance, the amination of cyclohexanol with ammonia in the presence of hydrogen over nickel-based catalysts has been shown to yield cyclohexylamine. researchgate.net By modifying the reaction conditions and catalyst, it is possible to favor the formation of aniline through subsequent dehydrogenation. researchgate.net
A potential route to this compound could involve the reaction of 2-methylcyclohexanol with 3-aminophenol over a suitable catalyst. This approach, however, can be challenging due to the need for high temperatures and the potential for side reactions.
Ring Reduction of Cycloalkenylamines
The synthesis of saturated cyclic amines can be achieved through the reduction of the corresponding unsaturated precursors. In the context of producing this compound, this would involve the synthesis of an N-aryl cycloalkenylamine followed by reduction of the double bond.
A plausible synthetic sequence could start with the reaction of 2-methylcyclohexanone with aniline to form the corresponding enamine, N-(2-methylcyclohex-1-en-1-yl)aniline. Subsequent reduction of the carbon-carbon double bond would yield the desired N-substituted cyclohexylamine. This reduction can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
This strategy allows for the introduction of the aniline moiety prior to the establishment of the saturated cyclohexyl ring, offering a different synthetic approach compared to methods that start with a pre-formed cyclohexyl ring.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. organic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgorganic-chemistry.orgescholarship.orgberkeley.edu
To synthesize this compound using this methodology, one could couple 2-methylcyclohexylamine with a 3-substituted aryl halide, such as 1-bromo-3-nitrobenzene, followed by reduction of the nitro group. Alternatively, one could couple 3-bromoaniline with 2-methylcyclohexyl halide or a related derivative. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govresearchgate.net
Recent developments in this field have focused on creating more active and versatile catalyst systems that can operate under milder conditions and with a broader range of substrates. organic-chemistry.orgescholarship.orgberkeley.edu
| Reactants | Catalyst/Ligand | Key Features | Reference |
| Amine + Aryl Halide/Triflate | Palladium catalyst + Phosphine ligand | Versatile for C-N bond formation. | organic-chemistry.orgorganic-chemistry.orgescholarship.orgberkeley.edu |
| 2-Methylcyclohexylamine + 1-Bromo-3-nitrobenzene | Pd catalyst | Forms precursor to target molecule. | organic-chemistry.org |
| 3-Bromoaniline + 2-Methylcyclohexyl halide | Pd catalyst | Alternative coupling strategy. | organic-chemistry.org |
Organometallic Reagents in Synthesis
Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. acs.org They can also be employed in the synthesis of amines, although less directly than the methods previously described.
One potential application of organometallic reagents in the synthesis of this compound could involve the addition of a 2-methylcyclohexyl Grignard reagent to a suitable electrophilic nitrogen source. However, a more common approach is to use these reagents to construct a carbon skeleton which is then converted to the target aniline. For example, a 2-methylcyclohexyl Grignard reagent could be coupled with a protected 3-bromoaniline derivative in a transition-metal-catalyzed cross-coupling reaction.
The use of organometallic reagents in aniline synthesis often provides a route to complex substitution patterns that may be difficult to achieve through other methods. acs.org
Stereoselective and Chiral Synthesis of this compound
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound to ensure the desired biological activity and minimize potential off-target effects. This section explores various strategies to achieve stereoselective synthesis, including asymmetric routes, enantiospecific transformations, and diastereoselective control.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to create a specific enantiomer from an achiral or racemic starting material. For this compound, this involves establishing the desired stereochemistry at both the 1- and 2-positions of the cyclohexane (B81311) ring. While direct asymmetric routes for this specific molecule are not extensively documented, analogous syntheses of chiral 2-alkylcyclohexylamines provide a framework for potential strategies.
One plausible approach involves the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral phosphine ligands (e.g., BINAP, DuPhos), can facilitate the enantioselective addition of hydrogen to the double bond, thereby setting the stereocenter at the 2-position of the cyclohexane ring.
Another strategy could employ chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral amine could be condensed with 2-methylcyclohexanone to form a chiral enamine. Subsequent diastereoselective alkylation or reduction, followed by the removal of the chiral auxiliary, would yield an enantiomerically enriched 2-methylcyclohexylamine, which could then be coupled with a suitable aryl precursor to form the final product. Commonly used chiral auxiliaries include those derived from (S)-(-)-1-phenylethylamine or Evans' oxazolidinones sigmaaldrich.comwikipedia.org.
A hypothetical asymmetric synthesis of a specific enantiomer of this compound could be envisioned starting from 2-methylcyclohexanone. The key steps might include:
Formation of a Chiral Enamine: Reaction of 2-methylcyclohexanone with a chiral amine, such as (R)-(+)-α-methylbenzylamine, to form a mixture of diastereomeric enamines.
Diastereoselective Reduction: Reduction of the enamine mixture using a hydride source. The steric bulk of the chiral auxiliary would direct the approach of the hydride, favoring the formation of one diastereomer of the corresponding amine.
Aromatic Coupling: The resulting chiral 2-methylcyclohexylamine could then be coupled with a 3-haloaniline derivative (e.g., 3-bromoaniline or 3-iodoaniline) via a palladium-catalyzed Buchwald-Hartwig amination reaction to form the C-N bond.
Deprotection: Removal of the chiral auxiliary would yield the desired enantiomer of this compound.
The efficiency and stereoselectivity of such a route would be highly dependent on the choice of chiral auxiliary and reaction conditions.
Diastereoselective Control in Cyclohexane Derivatives
In the context of this compound, diastereoselective control refers to the selective formation of either the cis or trans isomer, which differ in the relative orientation of the methyl group and the aniline substituent on the cyclohexane ring.
A common strategy to achieve diastereoselectivity is through the stereoselective reduction of a ketone precursor. The reduction of 2-methylcyclohexanone with various reducing agents can lead to a mixture of cis- and trans-2-methylcyclohexanol mnstate.eduodinity.com. The stereochemical outcome is influenced by factors such as the steric bulk of the reducing agent and the reaction temperature. For instance, reduction with sodium borohydride tends to favor the formation of the trans alcohol, where the hydride attacks from the less hindered equatorial face. In contrast, bulkier reducing agents may favor axial attack, leading to the cis alcohol.
| Reducing Agent | Major Product | Rationale |
|---|---|---|
| Sodium Borohydride (NaBH4) | trans-2-Methylcyclohexanol | Equatorial attack of the small hydride reagent is favored. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | cis-2-Methylcyclohexanol | Axial attack is favored due to the steric bulk of the reagent. |
Once the desired diastereomer of 2-methylcyclohexanol is obtained, it can be converted to the corresponding 2-methylcyclohexylamine with retention or inversion of configuration, depending on the chosen synthetic route (e.g., Mitsunobu reaction for inversion or conversion to a sulfonate followed by substitution with azide for inversion). Subsequent coupling with the aniline moiety would then yield the desired diastereomer of this compound.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Solvent-Free and Microwave-Assisted Syntheses
Traditional organic syntheses often rely on volatile and often toxic organic solvents. Solvent-free reactions, also known as solid-state reactions, offer a significant green advantage by eliminating solvent waste. These reactions can be facilitated by grinding the reactants together or by heating them in the absence of a solvent. While specific solvent-free methods for this compound are not reported, the general approach has been successfully applied to the synthesis of various substituted anilines chemrxiv.orgtandfonline.comchemrxiv.org.
Microwave-assisted synthesis is another powerful tool in green chemistry that can dramatically reduce reaction times, increase product yields, and often enable reactions to proceed under solvent-free conditions nih.gov. Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates. The catalytic transfer hydrogenation of nitroaromatics, a common method for preparing anilines, has been shown to be highly efficient under microwave heating researchgate.net. For the synthesis of this compound, a potential microwave-assisted step could be the final C-N coupling reaction or the reduction of a nitro precursor.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling point solvents | Can often be performed solvent-free or in green solvents |
| Yield | Variable | Often higher |
Utilization of Sustainable Catalytic Systems
The development of sustainable catalytic systems is a key aspect of green chemistry. This involves the use of catalysts that are non-toxic, recyclable, and highly efficient. For the synthesis of this compound, several steps could benefit from sustainable catalysis.
C-N Bond Formation: The Buchwald-Hartwig amination, a common method for forming C-N bonds, traditionally uses palladium catalysts. While effective, palladium is a precious and toxic metal. Research is ongoing to develop catalysts based on more abundant and less toxic metals like copper, iron, or nickel for C-N coupling reactions researchgate.net. Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, can simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process.
Hydrogenation Reactions: The reduction of a nitro group or an enamine intermediate is a key step in many synthetic routes to anilines. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a greener alternative to stoichiometric reducing agents like lithium aluminum hydride, as it generates less waste. Microwave-activated nickel/carbon catalysts have been developed for the highly selective hydrogenation of nitrobenzene (B124822) to cyclohexylamine, showcasing a sustainable approach nih.gov. The use of catalytic transfer hydrogenation, which employs a safe source of hydrogen like formic acid or isopropanol in the presence of a catalyst, also avoids the hazards associated with handling hydrogen gas researchgate.net.
The principles of green chemistry can be integrated into the synthesis of this compound by carefully selecting reagents, catalysts, and reaction conditions to minimize environmental impact while maximizing efficiency and safety.
Atom Economy Considerations in Synthesis
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.netprimescholars.comjocpr.com The concept, developed by Barry Trost, shifts the focus from reaction yield to the inherent efficiency of a synthetic route, aiming to minimize the generation of waste in the form of byproducts. rsc.org A high atom economy signifies a more sustainable process, as it makes more efficient use of starting materials and reduces the environmental impact associated with waste treatment and disposal. jocpr.com The percentage atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Different classes of chemical reactions have intrinsically different atom economies. Rearrangements and addition reactions are inherently the most efficient, with a theoretical atom economy of 100%, as all reactant atoms are incorporated into the final product. rsc.org In contrast, substitution and elimination reactions are less efficient as they necessarily generate byproducts. rsc.org
The synthesis of aniline and its derivatives serves as a practical illustration of atom economy principles. The traditional Béchamp process for producing aniline, which involves the reduction of nitrobenzene with iron filings, has a very poor atom economy of only 35% due to the large volume of iron oxide sludge it generates as a byproduct. rsc.org In contrast, the modern catalytic hydrogenation of nitrobenzene is a significantly greener alternative, with an atom economy of 72%; the only byproduct in this process is water. rsc.org This stark difference highlights the superiority of catalytic methods in achieving higher atom efficiency. rsc.org
| Reaction Class | General Transformation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder Reaction jocpr.com |
| Rearrangement | A → B | 100% | Claisen Rearrangement |
| Substitution | A-B + C → A-C + B | <100% | Williamson Ether Synthesis |
| Elimination | A → B + C | <100% | Dehydration of an Alcohol |
Industrial Synthesis Processes and Patent Analysis from a Methodological Perspective
Process Optimization in Large-Scale Production of Aniline Derivatives
The large-scale production of aniline and its derivatives is a cornerstone of the chemical industry, with the hydrogenation of nitrobenzene being one of the primary manufacturing methods. bcrec.idresearchgate.net Process optimization is critical to ensure high efficiency, cost-effectiveness, and sustainability on an industrial scale. bcrec.id Key areas of optimization include modifying system designs, such as implementing recycling flows, and fine-tuning operating conditions like temperature and pressure. bcrec.id
Catalyst selection is paramount in addressing this challenge. Palladium-based catalysts, particularly those supported on alumina (Pd/Al₂O₃), are widely used due to their high activity and preferential reduction of the nitro group. acs.orgnih.gov Research has shown that catalysts with lower palladium loading can be more effective at maximizing aniline selectivity at higher temperatures, thereby preventing the formation of unwanted byproducts. acs.orgnih.gov Further optimization involves adjusting the weight hourly space velocity (WHSV), which relates the feed rate to the catalyst weight, to find the optimal residence time that maximizes the yield of the desired aniline derivative. acs.org For instance, studies on continuous-flow hydrogenation in microreactors have demonstrated that adjusting temperature and flow rate can lead to near-quantitative yields of aniline under optimized conditions. researchgate.net
| Parameter | Effect on Process | Optimization Goal | Source |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. | Balance reaction speed with maximizing selectivity for aniline. | acs.orgresearchgate.net |
| Pressure | Influences reaction kinetics and phase behavior. | Maintain optimal conditions for the desired reaction pathway. | bcrec.id |
| Catalyst | Determines activity and selectivity. Catalyst support and metal loading are key variables. | Achieve high conversion of nitrobenzene with maximum selectivity to aniline, especially at elevated temperatures. | acs.orgnih.gov |
| Flow Rate / Residence Time | Impacts conversion and product distribution in continuous processes. | Find the optimal residence time to ensure complete conversion while minimizing byproduct formation. | acs.orgresearchgate.net |
| Recycling Flow | Can increase overall conversion of reactants. | Improve conversion efficiency from ~97% to over 98% by recycling unreacted materials. | bcrec.id |
Analysis of Patented Synthetic Pathways for Related Compounds
An analysis of patented synthetic methodologies for aniline derivatives and structurally related compounds reveals common strategies and innovative approaches for their preparation. While patents specifically for this compound are not prominently available, examining routes to related substituted cyclohexylamines and complex aniline derivatives provides valuable methodological insights. google.comgoogle.com
A prevalent strategy in the synthesis of complex molecules containing an aniline moiety involves a modular, or convergent, approach. beilstein-journals.org This often entails the synthesis of key fragments which are then combined in the final stages. For example, in the patented synthesis of the drug Amlodipine, which contains a substituted aniline-like dihydropyridine ring, a stepwise condensation between an advanced enamine intermediate and a Michael acceptor is employed. beilstein-journals.org This linear approach allows for the precise installation of different functional groups. beilstein-journals.org
Another common theme is the modification of a pre-formed aniline or cyclohexylamine core. A German patent describes the preparation of substituted cyclohexylamines where functional groups are introduced onto the core structure. google.com The synthesis of N-methylaniline, for instance, has been patented via the reaction of aniline with methanol (B129727) in the presence of a copper-chromium oxide catalyst at high temperatures and pressures. google.com This highlights the industrial importance of direct functionalization of the amino group.
Patented routes also showcase various methods for constructing the aniline ring itself or for performing C-N bond formations. These include:
Condensation Reactions : As seen in syntheses of various heterocyclic drugs, condensation reactions are frequently used to build up complex ring systems attached to an aniline-related precursor. beilstein-journals.orgnih.gov
Intramolecular Acylation : The construction of spirocyclic systems adjacent to a nitrogen atom, as seen in some drug syntheses, can be achieved through key intramolecular N-acylation reactions. mdpi.com
Nitroarene Reduction : A classic and widely patented method involves the nitration of an aromatic ring followed by reduction to the corresponding aniline. researchgate.net This two-step process is a foundational method for producing a vast array of substituted anilines. wikipedia.org
These patented methods underscore a strategic focus on efficiency, modularity, and the use of well-established reactions that can be scaled for industrial production. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, the desired substitution pattern, and the need to control stereochemistry.
| Methodology | Description | Application Example | Source |
|---|---|---|---|
| Stepwise Condensation | Building a complex molecule through sequential addition of key fragments. | Synthesis of dihydropyridine ring in Amlodipine. | beilstein-journals.org |
| N-Alkylation | Direct alkylation of the amino group of aniline. | Industrial synthesis of N-methylaniline from aniline and methanol. | google.com |
| Nitration and Reduction | Introduction of a nitro group onto an aromatic ring, followed by its reduction to an amine. | Common industrial route for many substituted anilines. | researchgate.netwikipedia.org |
| Intramolecular Cyclization | Formation of a new ring via an intramolecular reaction, often involving the nitrogen atom. | Key step in the construction of spirocyclic moieties in drug synthesis. | mdpi.com |
Reactivity, Functionalization, and Mechanistic Insights of 3 2 Methylcyclohexyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety
The aniline moiety is characterized by the presence of an amino group (-NH₂) directly attached to a benzene (B151609) ring. This group profoundly influences the molecule's reactivity in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring. chemistrysteps.combyjus.com This electron-donating effect makes the ring highly activated towards electrophiles, meaning it reacts much faster than benzene itself. chemistrysteps.com
The delocalization of electrons preferentially increases the electron density at the ortho and para positions relative to the amino group. byjus.com Consequently, the -NH₂ group is a powerful ortho-, para-director. chemistrysteps.com In the case of 3-(2-methylcyclohexyl)aniline, the incoming electrophile would be directed to positions 2, 4, and 6. However, the 2-methylcyclohexyl group at position 3 is sterically bulky. This steric hindrance would likely disfavor substitution at the adjacent ortho-position (position 2). Therefore, electrophilic attack is expected to occur predominantly at the para-position (position 4) and to a lesser extent at the less hindered ortho-position (position 6).
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline ring can lead to challenges. For instance, direct bromination of aniline with bromine water typically results in polysubstitution, yielding the 2,4,6-tribromoaniline precipitate. youtube.comlibretexts.org Similarly, direct nitration with a mixture of concentrated nitric and sulfuric acids is problematic because the strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺). chemistrysteps.comyoutube.com This protonated group is strongly deactivating and a meta-director, leading to a mixture of products, including a significant amount of the meta-isomer. chemistrysteps.comallen.in
To control these reactions and achieve selective monosubstitution, especially at the para-position, the reactivity of the amino group is often attenuated by a protection strategy, such as acetylation. youtube.comallen.in Converting the amine to an amide (acetanilide) reduces its activating effect and the steric bulk of the acetyl group favors para-substitution. The protecting group can be removed via hydrolysis after the substitution reaction is complete. youtube.com
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product | Notes |
| Bromination | Br₂ in H₂O | 4-Bromo-3-(2-methylcyclohexyl)aniline & Polysubstituted products | The high activation by the -NH₂ group can lead to multiple brominations. youtube.comlibretexts.org |
| Nitration (Direct) | Conc. HNO₃, Conc. H₂SO₄ | Mixture of ortho, meta, and para isomers | Protonation of the amino group in strong acid forms the meta-directing anilinium ion. chemistrysteps.com |
| Nitration (Controlled) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 4-Nitro-3-(2-methylcyclohexyl)aniline | Protection of the amino group as an amide allows for selective para-nitration. allen.in |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-(2-methylcyclohexyl)benzenesulfonic acid | The reaction forms anilinium hydrogen sulfate, which rearranges to the p-aminobenzenesulfonic acid (sulfanilic acid) upon heating. byjus.com |
Reactions Involving the Amino Group (e.g., Amidation, Alkylation)
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing for direct reactions at the nitrogen center.
Amidation: The reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) leads to the formation of an amide bond. Direct amidation with a carboxylic acid is typically inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling agent. While specific enzymatic tools are being developed for amidation, chemical methods remain prevalent. mdpi.com Studies on the benzoylation of aniline have shown that the reaction proceeds through a transition state that is more polar than the reactants. osti.gov
Alkylation: N-alkylation of anilines can be achieved using various alkylating agents. A prominent sustainable method is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. rsc.org In this process, a catalyst, often based on transition metals like cobalt, ruthenium, or iridium, temporarily oxidizes the alcohol to an aldehyde. researchgate.netresearchgate.netnih.gov The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the hydrogen atoms previously "borrowed" by the catalyst, yielding the N-alkylated aniline and regenerating the catalyst. Water is the only byproduct in this atom-economical process. rsc.org This method is effective for a wide range of substituted anilines and alcohols. nih.gov
Table 2: Representative Reactions at the Amino Group
| Reaction Type | Reagents | Expected Product Structure | General Conditions |
| N-Amidation | R-COOH, Coupling Agent (e.g., DCC, HBTU) | Amide derivative | Room temperature in an appropriate solvent (e.g., DMF, DCM). |
| N-Alkylation | R-CH₂OH, Catalyst (e.g., Co, Ru, Ir complex), Base | N-alkyl-3-(2-methylcyclohexyl)aniline | High temperature (e.g., 120-140 °C) in a solvent like toluene. researchgate.net |
| N-Benzylation | Benzyl alcohol, CoNx@NC catalyst, t-BuOK | N-Benzyl-3-(2-methylcyclohexyl)aniline | 140 °C in toluene. researchgate.net |
Cyclohexyl Ring Functionalization and Transformations
Functionalizing the saturated 2-methylcyclohexyl ring in the presence of a reactive aniline moiety presents a significant synthetic challenge. The electron-rich aromatic ring and the nucleophilic amino group are typically more reactive than the C-H bonds of the cycloalkane.
General methods for functionalizing cycloalkanes often involve radical-based reactions. For instance, free-radical halogenation with N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the cyclohexyl ring, preferentially at a tertiary carbon if one were available. However, such conditions could also lead to undesired side reactions with the aniline portion of the molecule.
Alternatively, directed C-H activation strategies could offer a more controlled approach, although this remains a complex area of research. Without specific literature precedence for this compound, any attempt at functionalizing the cyclohexyl ring would require careful optimization to achieve selectivity over reactions on the aniline moiety. A potential transformation of the entire molecule is the catalytic hydrogenation of the aniline ring to yield the corresponding di(aminocyclohexyl)methane derivative, a reaction known for aniline itself.
Catalytic Transformations Utilizing this compound as a Ligand or Reactant
The nitrogen atom of this compound can act as a Lewis base and coordinate to a transition metal center, allowing the molecule to function as a ligand in catalysis. The presence of the bulky and chiral 2-methylcyclohexyl group is particularly significant. A chiral ligand is crucial for enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. mdpi.com
If used as a ligand, this compound would create a specific chiral environment around the metal catalyst. This steric and electronic influence could guide the stereochemical outcome of a reaction involving a prochiral substrate. Noncovalent interactions, such as hydrogen bonding or π-system engagements between the ligand-metal complex and the substrate, are key to achieving high levels of stereocontrol. mdpi.com While there are reports of other aniline derivatives being used in ligand-promoted C-H activation reactions, specific applications of this compound as a ligand are not readily found. researchgate.net
As a reactant in a catalytic process, this compound could undergo various cross-coupling reactions. For example, palladium-catalyzed C-N bond-forming reactions could couple the amino group with aryl halides.
Detailed Mechanistic Investigations of Key Reactions
Elucidating the precise mechanism of a chemical reaction provides fundamental insights into how bonds are formed and broken, allowing for reaction optimization and the design of new transformations.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen ¹H by deuterium ²H). wikipedia.org A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A secondary KIE (kH/kD ≠ 1) occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.org
For reactions involving this compound, KIE studies could provide valuable information:
Electrophilic Aromatic Substitution: To determine if the C-H bond cleavage is the rate-determining step, one could compare the rate of bromination of this compound with its analogue deuterated at the para-position. A significant primary KIE (kH/kD > 1) would indicate that the breaking of the C-H bond to restore aromaticity is part of the rate-limiting step.
N-Amidation: By comparing the reaction rates of this compound and its N,N-dideuterated analogue, one could probe the mechanism of amide bond formation. Isotope effects have been measured for the benzoylation of aniline, providing insights into the nature of the transition state. osti.gov
N-Alkylation: In enzyme-catalyzed amine oxidation, combined solvent and substrate isotope effects can distinguish between different mechanistic pathways, such as stepwise deprotonation followed by hydride transfer. nih.gov Similar studies on the catalytic N-alkylation of this compound could clarify the roles of proton and hydride transfers in the mechanism.
Studies on other substituted anilines have shown that nitrogen isotope fractionation can be correlated with the electron-donating properties of substituents and can help distinguish between different degradation pathways. nih.gov
The course of a chemical reaction is dictated by the energies of the intermediates and transition states along the reaction pathway.
Intermediates: In the electrophilic aromatic substitution of this compound, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. The stability of this intermediate, influenced by the electron-donating amino group, determines the position of the attack.
Transition States: A transition state is a high-energy, transient configuration of atoms that exists as the reactants are converted into products. Its structure cannot be isolated but can be studied using computational chemistry (e.g., Density Functional Theory, DFT) and inferred from experimental data like KIEs. For example, detailed DFT calculations on the Bamberger rearrangement, a reaction of a phenylhydroxylamine (an aniline derivative), have characterized an "aniline dication-like transition state," revealing a novel mechanistic pathway involving a network of water molecules. nih.gov Similar computational analyses could be applied to model the transition states for reactions of this compound, providing precise geometric and energetic information to rationalize observed reactivity and selectivity.
Spectroscopic Analysis of this compound Reactions Remains an Unexplored Area of Research
Despite the importance of substituted anilines in various fields of chemical synthesis, a detailed spectroscopic investigation into the reaction progress of this compound is not documented in publicly accessible scientific literature. Extensive searches for research focusing on the reactivity, functionalization, and mechanistic insights of this specific compound have yielded no specific studies that employ spectroscopic methods to monitor its reaction kinetics or pathways.
While general principles of spectroscopic analysis are well-established for the parent compound, aniline, and its various derivatives, specific data, such as characteristic spectral shifts or the appearance and disappearance of signals corresponding to reactants, intermediates, and products involving this compound, are not available. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for monitoring chemical reactions. In principle, these methods could be applied to study the reactions of this compound.
For instance, in a hypothetical reaction, ¹H NMR spectroscopy could be used to track the disappearance of proton signals specific to this compound and the concurrent emergence of signals corresponding to the product. Similarly, IR spectroscopy could monitor changes in the characteristic N-H stretching and bending vibrations of the amine functional group. However, without experimental data from studies on this particular compound, any detailed discussion would be purely speculative and fall outside the requested scope of reporting on existing research findings.
The absence of such studies in the scientific literature suggests that the specific reactivity and functionalization of this compound may be an area ripe for future investigation. Such research would be valuable in providing the fundamental data required for a thorough understanding of its chemical behavior and for the development of synthetic applications.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Methylcyclohexyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct overview of the molecular structure.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For 3-(2-Methylcyclohexyl)aniline, the spectrum can be divided into three main regions: the aromatic region (δ 6.5–7.2 ppm), the amine proton signal (variable, often a broad singlet), and the aliphatic region (δ 0.8–2.5 ppm) corresponding to the cyclohexyl and methyl protons. pressbooks.pub The integration of these signals confirms the number of protons in each environment.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic carbons of the aniline (B41778) ring appear in the downfield region (δ 110–150 ppm), while the aliphatic carbons of the methylcyclohexyl group resonate in the upfield region (δ 15–50 ppm). researchgate.net The specific chemical shifts are sensitive to the electronic effects of the amine group and the substitution pattern on both rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic C-H | 6.5 - 7.2 (multiplets) | 113 - 130 |
| Amine N-H | ~3.5 (broad singlet) | - |
| Cyclohexyl C-H | 1.0 - 2.5 (multiplets) | 25 - 52 |
| Methyl C-H₃ | ~0.9 (doublet) | ~20 |
| Aromatic C-N | - | ~147 |
| Aromatic C-C(cyclohexyl) | - | ~145 |
| Quaternary Aromatic C | - | 129 - 145 |
Note: Predicted values are based on data from similar structures like aniline and N-methylcyclohexylamine. pressbooks.pubspectrabase.com Actual values may vary based on solvent and experimental conditions.
For complex molecules with overlapping signals, two-dimensional (2D) NMR experiments are indispensable for definitive assignments. walisongo.ac.id
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org A COSY spectrum of this compound would show cross-peaks connecting adjacent protons on the aromatic ring, as well as correlations between neighboring protons within the 2-methylcyclohexyl spin system. This allows for the tracing of proton connectivity throughout each part of the molecule. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH coupling). scribd.comuvic.ca Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing unambiguous C-H assignments. This is crucial for distinguishing between the various CH, CH₂, and CH₃ groups in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). scribd.comyoutube.com This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, the key HMBC correlation would be between the protons on the cyclohexyl ring (e.g., H-1') and the carbons of the aniline ring (e.g., C-3, C-2, C-4), which unequivocally establishes the point of attachment between the two rings. nih.gov
Table 2: Key 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Correlating Nuclei | Information Gained | Example Correlation |
| COSY | ¹H ↔ ¹H | Identifies adjacent protons | Aromatic H-4 ↔ H-5 |
| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns protons to their carbons | Methyl Protons (H-C_Me) ↔ Methyl Carbon (C_Me) |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects molecular fragments | Cyclohexyl H-1' ↔ Aromatic C-3 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands.
N-H Stretching: As a primary amine, it would exhibit two distinct, sharp bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. pressbooks.pub
C-H Stretching: Aromatic C-H stretching absorptions appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups appear below 3000 cm⁻¹. icm.edu.pl
C=C Stretching: Aromatic ring stretching vibrations are observed as a series of bands in the 1450–1620 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250–1350 cm⁻¹ range. icm.edu.pl
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. ksu.edu.sa While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to those that cause a change in polarizability. ksu.edu.sa For this compound, Raman spectroscopy would be particularly effective for observing the symmetric C=C stretching vibrations of the aromatic ring and the C-C bonds of the cyclohexyl skeleton, which often give weak signals in the IR spectrum. researchgate.net
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 & 3350 | IR |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR |
| Aliphatic Groups | C-H Stretch | 2850 - 2960 | IR |
| Aromatic Ring | C=C Stretch | 1450 - 1620 | IR, Raman |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |
| Aromatic C-N | C-N Stretch | 1250 - 1350 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ethz.ch The technique is primarily used to study molecules containing chromophores, such as the aniline ring system.
The UV-Vis spectrum of this compound is dominated by the π→π* electronic transitions of the benzene (B151609) ring. spcmc.ac.in Compared to unsubstituted benzene, the presence of the amino group (-NH₂), a powerful auxochrome, causes a significant bathochromic (red) shift of the absorption bands to longer wavelengths and increases their intensity (hyperchromic effect). matanginicollege.ac.in The spectrum is expected to show two main absorption bands:
An intense primary band (E2-band) around 230-240 nm. spcmc.ac.in
A weaker secondary band (B-band) with fine structure around 280-290 nm. spcmc.ac.in
The 2-methylcyclohexyl substituent, being an alkyl group, has a minimal electronic effect on the chromophore and would only cause a minor red shift.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. libretexts.org
For this compound (C₁₃H₁₉N), the molecular weight is 189.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 189.
The fragmentation of the molecular ion would proceed through predictable pathways for alkyl-substituted anilines.
Loss of a Methyl Group: Cleavage of the methyl group from the cyclohexyl ring would result in a prominent fragment ion at [M-15]⁺, m/z = 174.
Benzylic-type Cleavage: The most significant fragmentation would likely be the cleavage of the bond between the aniline and cyclohexyl rings. This can lead to the formation of a radical cation corresponding to aniline (m/z 92, after H rearrangement) or a fragment corresponding to the loss of the cyclohexyl group.
Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller aliphatic ions.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
| 189 | [C₁₃H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [M - CH₃]⁺ | Loss of the methyl group |
| 93 | [C₆H₅NH₂]⁺˙ | Aniline radical cation (from cleavage and rearrangement) |
| 92 | [M - C₇H₁₅]⁺ | Loss of the cyclohexyl ring and a hydrogen |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.com If a suitable single crystal of this compound can be grown, this technique would provide unparalleled structural detail.
The analysis would yield:
Unambiguous Connectivity and Stereochemistry: It would confirm the substitution pattern on both rings and definitively establish the relative stereochemistry (cis or trans) of the methyl group with respect to the aniline substituent on the cyclohexyl ring.
Conformational Details: The data would reveal the exact conformation of the molecule in the solid state, including the preferred chair conformation of the cyclohexyl ring and the orientation of its substituents (axial vs. equatorial). rsc.org
Precise Geometric Parameters: It provides highly accurate measurements of all bond lengths, bond angles, and torsion angles. cam.ac.uk
Intermolecular Interactions: The crystal packing analysis would reveal how molecules interact with each other in the crystal lattice, identifying any hydrogen bonds involving the amine group or other non-covalent interactions that stabilize the structure. cam.ac.uk
Advanced Chromatographic and Separation Techniques (e.g., Chiral HPLC, SFC, GC-MS)
The structural complexity of this compound, which features both positional isomerism (depending on the substitution pattern on the aniline ring) and stereoisomerism (arising from the two chiral centers in the 2-methylcyclohexyl moiety), necessitates the use of advanced chromatographic and separation techniques for its analysis and characterization. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for resolving the various isomers and derivatives of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for the enantioselective and diastereoselective separation of this compound. The presence of two chiral centers—one at the C1 and one at the C2 position of the cyclohexyl ring—results in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are one enantiomeric pair (the trans isomers), while the (1R,2S) and (1S,2R) isomers constitute another enantiomeric pair (the cis isomers). The separation of these stereoisomers is critical for understanding their distinct biological activities.
The primary approach in chiral HPLC is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amines. ymc.co.jpresearchgate.net These phases achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer. wvu.edu
For the separation of the diastereomeric pairs (cis vs. trans) of this compound, standard achiral HPLC on silica gel or reversed-phase columns can be effective. However, to resolve the enantiomers within each pair, a chiral method is required. nih.gov
An alternative to direct chiral separation on a CSP is the indirect method, which involves derivatizing the amine with a chiral derivatizing agent to form diastereomers. wikipedia.org These diastereomeric derivatives can then be separated on a conventional achiral column. nih.govresearchgate.net
Illustrative HPLC Separation Parameters for Chiral Amines:
| Parameter | Chiral HPLC (Direct) | Indirect Diastereomer Separation |
| Column | Chiralpak AD-H (Amylose-based) | C18 reversed-phase |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid | Acetonitrile/Water with buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Compound Type | Enantiomers of this compound | Diastereomeric amides |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency. lcms.cz SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without generating excessive backpressure, leading to rapid and efficient separations. mdpi.com
For the separation of the stereoisomers of this compound, SFC coupled with chiral stationary phases (the same types used in HPLC) is highly effective. The technique is particularly well-suited for resolving complex mixtures containing multiple stereoisomers, such as the four stereoisomers of this compound. lcms.cz By adjusting the composition of the mobile phase (e.g., by adding co-solvents like methanol (B129727) or ethanol) and other parameters like pressure and temperature, the selectivity of the separation can be finely tuned.
Illustrative SFC Conditions for Chiral Pesticide Separation:
This table demonstrates typical SFC parameters for separating compounds with multiple chiral centers. lcms.cz
| Parameter | Value |
| Column | ACQUITY UPC² Trefoil CEL1 (Cellulose-based) |
| Mobile Phase | CO₂ / Methanol gradient |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 1500 psi |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound and its derivatives, GC-MS provides both chromatographic separation and structural information from the mass spectrometer. thermofisher.com
The different positional isomers of methylcyclohexyl)aniline (e.g., 2-(2-methylcyclohexyl)aniline, this compound, 4-(2-methylcyclohexyl)aniline) can often be separated by GC on a standard non-polar or moderately polar capillary column due to differences in their boiling points and interactions with the stationary phase. nist.gov
For the analysis of stereoisomers, a chiral GC column is required. These columns contain a chiral stationary phase that allows for the separation of enantiomers and diastereomers.
Prior to GC-MS analysis, it is common to derivatize polar compounds like amines to improve their volatility and chromatographic behavior. spectroscopyonline.comnih.gov Silylation or acylation are common derivatization strategies. The mass spectrometer provides crucial information for identification. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can help distinguish between different isomers, although enantiomers will produce identical mass spectra. nist.govspectroscopyonline.com
Typical GC-MS Parameters for Aniline Derivative Analysis:
This table presents general GC-MS conditions applicable to the analysis of aniline derivatives.
| Parameter | Value |
| GC Column | DB-5MS (or equivalent non-polar capillary column) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Computational and Theoretical Studies of 3 2 Methylcyclohexyl Aniline
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Molecular Properties
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide array of molecular properties from first principles. For a molecule such as 3-(2-Methylcyclohexyl)aniline, Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. DFT is employed to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra and understanding photochemical behavior. For analogous compounds like N,N-dimethylanilino donor and dicyanovinyl acceptor systems, TD-DFT has been used to study how modifying molecular structure affects electronic absorption. github.io
The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. In studies of methyl-substituted anilines, it has been shown that the position of the methyl group (ortho, meta, or para) influences the HOMO-LUMO energies and, consequently, the molecule's reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the π-system, while the LUMO would be distributed over the aromatic ring's anti-bonding orbitals.
Table 1: Significance of Frontier Molecular Orbitals
| Parameter | Description | Implication for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ionization potential and electron-donating ability. | A higher HOMO energy suggests a stronger tendency to donate electrons in reactions (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electron-accepting ability. | A lower LUMO energy indicates a greater propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap typically correlates with higher chemical reactivity and lower kinetic stability. |
Table 2: Typical Parameters Determined by Geometry Optimization
| Parameter | Atom(s) Involved | Expected Outcome for this compound |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-C (aliphatic) | ~1.54 Å | |
| C-N | ~1.40 Å | |
| C-H | ~1.09 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-C (cyclohexane) | ~111° (approaching tetrahedral) | |
| C-N-H | ~113° | |
| Dihedral Angle | H-N-C-C | Defines the orientation of the amino group relative to the ring. |
Conformational Analysis of the Cyclohexyl Ring and Aniline Rotation
The non-planar structure of the cyclohexane (B81311) ring gives rise to multiple conformations, with the "chair" conformation being significantly more stable than others like the "boat" or "twist-boat" forms. For a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
In this compound, both the aniline group and the methyl group are substituents on the cyclohexane ring. The relative stability of different conformers is governed by steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. sapub.org Generally, bulky substituents preferentially occupy the equatorial position to minimize these unfavorable interactions.
The analysis would consider two diastereomers: cis and trans-3-(2-Methylcyclohexyl)aniline.
For the trans isomer, one group is axial and one is equatorial, or vice-versa. The chair conformation where the bulkier aniline group is equatorial would be favored.
For the cis isomer, both groups are either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is strongly preferred to avoid severe 1,3-diaxial steric strain. sapub.org
Computational methods can calculate the precise energy difference (ΔG) between these conformers. Additionally, the rotation of the aniline group around its C-N bond introduces further conformational possibilities, the energies of which are influenced by steric interactions with the adjacent cyclohexane ring.
Table 3: Qualitative Conformational Stability of cis-1-Anilino-2-methylcyclohexane
| Conformation | Substituent Positions | Relative Steric Strain | Predicted Stability |
|---|---|---|---|
| Chair 1 | Aniline (equatorial), Methyl (equatorial) | Minimal | Most Stable |
Reaction Mechanism Modeling and Energy Profiles
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima). The energy difference between reactants and the highest-energy transition state determines the activation energy (Ea), which governs the reaction rate.
For this compound, theoretical studies could model various reactions. For instance, studies on other substituted anilines have used DFT to investigate oxidation mechanisms, revealing that reactions can proceed via a hydrogen atom transfer (HAT) pathway where a hydrogen is abstracted from the amino group. nih.gov Other potential reactions for study include electrophilic aromatic substitution or metal-catalyzed C-H functionalization, where modeling can predict regioselectivity (i.e., at which position on the aniline ring the reaction is most likely to occur). nih.gov The presence of the bulky 2-methylcyclohexyl group is expected to sterically influence reaction pathways.
Table 4: Steps in Modeling a Hypothetical Reaction Mechanism
| Step | Computational Task | Information Gained |
|---|---|---|
| 1. Reactant/Product Optimization | Geometry optimization of all starting materials and final products. | Establishes the energy baseline and endpoint of the reaction. |
| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Identifies the structure of the transition state and the activation energy barrier. |
| 3. Intermediate Identification | Search for local minima along the reaction path. | Reveals any stable intermediates formed during the reaction. |
| 4. IRC Calculation | Intrinsic Reaction Coordinate (IRC) analysis. | Confirms that a located transition state correctly connects the desired reactants and products/intermediates. |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is essential for structure elucidation and interpretation of experimental data. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. github.io
To predict NMR spectra, the magnetic shielding tensor for each nucleus is calculated for the optimized molecular geometry. These theoretical values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For complex molecules with multiple conformers, the final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for each stable conformation. github.io This approach can be crucial in distinguishing between diastereomers, such as the cis and trans isomers of this compound.
Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra.
Table 5: Predictable Spectroscopic Data via Computational Methods
| Spectroscopy Type | Predicted Parameters | Typical Computational Method |
|---|---|---|
| NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO-DFT (Gauge-Including Atomic Orbital) |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹), Intensities | DFT Frequency Calculation |
| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |
Derivatives, Analogues, and Structure Reactivity Relationships of 3 2 Methylcyclohexyl Aniline
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted analogues of 3-(2-Methylcyclohexyl)aniline can be approached through several established synthetic strategies, primarily involving the formation of the aniline (B41778) core or the modification of a pre-existing aniline derivative.
One common method involves the nitration of a corresponding aromatic precursor followed by reduction . For instance, the synthesis of a related compound, 3-Methyl-5-(2-methylcyclohexyl)aniline, can be achieved through this pathway. This process would begin with the nitration of an appropriate aromatic compound to introduce a nitro group, which is subsequently reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon catalyst.
Another viable route is the alkylation of aniline derivatives . This method would involve the reaction of a substituted aniline, such as 3-alkylaniline, with a 2-methylcyclohexyl halide in the presence of a base.
Spectroscopic Characterization Data for a Hypothetical Substituted this compound Analogue:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 6.5-7.5 ppm range), protons of the cyclohexyl ring (broad multiplets in the δ 1.0-2.5 ppm range), the methyl group on the cyclohexane (B81311) ring (a doublet around δ 0.8-1.2 ppm), and the N-H protons of the aniline (a broad singlet, chemical shift can vary). |
| ¹³C NMR | Resonances for aromatic carbons (δ 110-150 ppm), cyclohexyl carbons (δ 20-50 ppm), and the methyl carbon (δ ~20 ppm). The number of signals would depend on the symmetry of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic components, and C=C stretching for the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the aniline and cyclohexyl moieties. |
Stereoisomeric Studies and Their Distinct Chemical Behavior
The presence of chiral centers in this compound leads to the existence of multiple stereoisomers. The carbon atom of the cyclohexyl ring to which the methyl group is attached (C2') and the carbon atom attached to the aniline ring (C1') are both stereocenters. This results in the possibility of four stereoisomers: (1'R, 2'R), (1'S, 2'S), (1'R, 2'S), and (1'S, 2'R). These stereoisomers exist as two pairs of enantiomers.
The different spatial arrangements of the substituents in these stereoisomers can lead to distinct chemical behaviors. For example, the accessibility of the amino group for reactions can be influenced by the orientation of the 2-methylcyclohexyl group. In one diastereomer, the methyl group might sterically hinder the approach of a reagent to the nitrogen atom more than in the other diastereomer.
Furthermore, the conformational preferences of the cyclohexyl ring will differ between stereoisomers. The methyl group and the aniline group can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions, such as 1,3-diaxial interactions. The chair conformation that minimizes these steric clashes will be the most populated. These conformational differences can, in turn, affect the reactivity of the molecule.
Investigation of Substituent Effects on Reactivity and Selectivity
Substituents on the aniline ring or the cyclohexyl group can significantly modulate the reactivity and selectivity of this compound in various chemical transformations. These effects can be broadly categorized as electronic and steric.
Electronic Effects:
Electron-donating groups (EDGs) on the aniline ring, such as alkyl or alkoxy groups, increase the electron density on the aromatic ring and the nitrogen atom. This enhances the nucleophilicity of the aniline, making it more reactive in electrophilic aromatic substitution reactions and more basic. byjus.com
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the ring and the nitrogen atom. This deactivates the ring towards electrophilic attack and reduces the basicity of the aniline. byjus.com
The position of the substituent on the aniline ring also plays a crucial role. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com Therefore, the introduction of other substituents will influence the regioselectivity of subsequent reactions.
Steric Effects:
The bulky 2-methylcyclohexyl group exerts a significant steric influence on the reactivity of the aniline. This steric hindrance can affect the rate of reactions involving the amino group and can also influence the regioselectivity of reactions on the aromatic ring by blocking access to the ortho positions.
The interplay between electronic and steric effects can be complex. For example, an electron-donating group in the ortho position might electronically activate the ring, but its steric bulk could hinder the approach of an electrophile to that position.
Impact of Substituents on Reactivity:
| Substituent Type on Aniline Ring | Position | Effect on Basicity | Effect on Reactivity in Electrophilic Aromatic Substitution |
| Electron-Donating (e.g., -CH₃, -OCH₃) | ortho, para | Increases | Increases (ortho, para-directing) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | meta | Increases (less pronounced) | Increases (ortho, para-directing) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | ortho, para | Decreases | Decreases (meta-directing) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | meta | Decreases | Decreases (meta-directing) |
Structure-Reactivity Correlations in Synthetic Transformations
Structure-reactivity correlations aim to establish a quantitative relationship between the molecular structure of a compound and its reactivity in a particular chemical transformation. For derivatives of this compound, these correlations can be investigated by systematically varying the substituents and measuring the reaction rates or equilibrium constants.
One common approach is the use of Hammett plots , which correlate the reaction rates or equilibrium constants of a series of substituted aromatic compounds with the Hammett substituent constant (σ). The σ value quantifies the electronic effect of a substituent. A linear Hammett plot suggests that the reaction mechanism is consistent across the series of compounds and that the electronic effects of the substituents are the primary drivers of the observed changes in reactivity.
For this compound derivatives, one could study the effect of substituents on the aniline ring on reactions such as:
Acylation of the amino group: The rate of this reaction would be sensitive to the nucleophilicity of the nitrogen atom, which is influenced by the electronic nature of the ring substituents.
Electrophilic aromatic substitution: The rate and regioselectivity of reactions like bromination or nitration would be strongly dependent on the electronic properties of the substituents.
The steric effects of the 2-methylcyclohexyl group and any other bulky substituents would likely cause deviations from simple linear free-energy relationships like the Hammett equation. In such cases, more complex models that account for steric parameters, such as the Taft equation, might be necessary to develop a comprehensive understanding of the structure-reactivity relationships.
By systematically studying these relationships, it is possible to gain a deeper understanding of the factors that govern the chemical behavior of this compound and its analogues, which can be valuable for the design of new molecules with tailored properties and for the optimization of synthetic routes.
Applications of 3 2 Methylcyclohexyl Aniline in Materials Science and Polymer Chemistry
Utilization as a Monomer or Building Block in Polymer Synthesis
The incorporation of substituents onto the aniline (B41778) ring is a primary strategy for tuning the properties of the resulting polymers. The presence of the 2-methylcyclohexyl group on 3-(2-Methylcyclohexyl)aniline is expected to impart significant changes to the polymer's solubility, morphology, and processability compared to unsubstituted polyaniline, which is notoriously intractable researchgate.netsemanticscholar.org. Modifying aniline monomers with various substituents allows for a systematic study of the steric and electronic effects on the final polymer's characteristics rsc.org.
Polymerization Mechanisms Involving Aniline Derivatives
The most common method for synthesizing polyanilines is through chemical or electrochemical oxidative polymerization mdpi.comkpi.ua. This process is generally understood to proceed through three main stages: an induction period, polymer growth, and termination mdpi.com.
Initiation: The process begins with the oxidation of the aniline monomer to form a radical cation. This is typically achieved using an oxidizing agent like ammonium (B1175870) persulfate (APS) in an acidic medium mdpi.com.
Propagation: The radical cations then couple to form dimers and subsequently longer oligomeric and polymeric chains. The primary coupling mechanism for polyaniline is "head-to-tail," connecting the nitrogen atom of one unit to the para-position of the aromatic ring of another nih.gov.
Termination: The reaction ceases when the oxidant is consumed or through chain-terminating side reactions mdpi.com.
For this compound, the polymerization mechanism would follow this general pathway, but the substituent's nature plays a critical role. The 2-methylcyclohexyl group has two key effects:
Electronic Effect: As an alkyl group, it is weakly electron-donating, which can influence the oxidation potential of the monomer.
Steric Effect: More significantly, it is a bulky group. Steric hindrance is a major factor in the polymerization of substituted anilines scielo.br. The bulkiness of the 2-methylcyclohexyl group can hinder the approach of monomers and growing polymer chains, potentially slowing the rate of polymerization. This steric hindrance can also influence the regiochemistry of the coupling, possibly enforcing a more regular head-to-tail linkage by impeding ortho-coupling, which can lead to structural defects in unsubstituted polyaniline researchgate.net.
Synthesis of Functional Polymers
The synthesis of polymers from substituted anilines like this compound is a direct route to functional polymers with tailored properties. The primary functional advantage conferred by the 2-methylcyclohexyl group is enhanced solubility. The bulky, non-polar substituent disrupts the strong inter-chain hydrogen bonding and π-stacking that makes unsubstituted polyaniline insoluble in common solvents researchgate.netsemanticscholar.org. This improved solubility in organic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and chloroform (B151607) is crucial for processability, allowing the polymer to be cast into films or spun into fibers rsc.orgnih.gov.
Furthermore, the substituent can dictate the morphology of the resulting polymer. Studies on other substituted anilines have shown that changing the monomer structure can alter the polymer's morphology from granular or hierarchical structures to spherical nanoparticles rsc.org. The specific geometry of the 2-methylcyclohexyl group would therefore be expected to produce a polymer with a distinct nanoscale architecture, affecting properties like surface area and film-forming capabilities.
| Property | Unsubstituted Polyaniline (PANI) | Poly(substituted aniline) with Bulky Alkyl Groups (Projected) | Reference |
| Solubility | Insoluble in most common solvents; requires strong acids. | Soluble in organic solvents like NMP, DMF, Chloroform. | researchgate.netsemanticscholar.org |
| Processability | Poor, difficult to form into films or fibers. | Good, allows for solution-based processing (e.g., spin coating). | rsc.org |
| Conductivity | High (in doped state). | Lower (due to disrupted chain planarity). | scielo.brnih.gov |
| Morphology | Typically granular or irregular powder. | Can range from spherical to hierarchical, depending on substituent. | rsc.org |
Integration into Advanced Materials Systems
The unique properties imparted by the 2-methylcyclohexyl substituent make polymers derived from this compound potential candidates for integration into various advanced material systems, from electronic devices to functional coordination compounds.
Organic Electronic and Optical Materials
Polyaniline is one of the most studied conductive polymers due to its tunable electrical conductivity and environmental stability nih.govmdpi.com. The conductivity in polyanilines arises from the delocalization of π-electrons along the conjugated polymer backbone. The introduction of a bulky substituent like a 2-methylcyclohexyl group has a direct impact on these electronic properties.
The steric bulk of the substituent forces a twist in the polymer backbone, disrupting the planarity of the conjugated system. This loss of planarity reduces the effective overlap of p-orbitals between adjacent monomer units, which in turn decreases the mobility of charge carriers and leads to lower electrical conductivity compared to unsubstituted polyaniline researchgate.netscielo.br.
However, the enhanced solubility and processability can be a significant advantage in the fabrication of organic electronic devices. The ability to form uniform, high-quality thin films from solution is a critical requirement for applications such as sensors, organic light-emitting diodes (OLEDs), and anti-static coatings rsc.orgnih.gov. Research on analogous systems, such as poly[2-(cyclohex-2-en-1-yl)aniline], has shown that such modifications can also introduce or enhance other properties like photoluminescence, opening avenues for use in optical materials and sensors rsc.org. The polymer derived from this monomer demonstrated high sensitivity to humidity and ammonia, indicating its potential in chemical sensor design rsc.orgrsc.org.
Functional Ligands in Metal Complexes for Material Applications
The aniline functional group contains a nitrogen atom with a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal ions. Aniline and its derivatives are therefore widely used as ligands in coordination chemistry to synthesize metal complexes impactfactor.org. These complexes have applications in catalysis, magnetism, and as building blocks for larger assemblies.
This compound can serve as a sterically demanding ligand. The bulky 2-methylcyclohexyl group can occupy a significant portion of the coordination sphere around a metal center, influencing the number of other ligands that can bind (the coordination number), the geometry of the final complex, and its kinetic stability. In catalysis, for example, bulky ligands are often used to create a specific steric environment around a metal center to control the selectivity of a chemical reaction seahipublications.org. The use of bulky p-terphenyl (B122091) bis(anilides) in coordinating group 2 metals highlights how sterically hindered ligands can enforce specific coordination geometries and reactivities chemrxiv.org.
Supramolecular Chemistry and Organic Frameworks
Supramolecular chemistry involves the design of large, well-organized molecular assemblies through non-covalent interactions. A prominent class of such materials is Metal-Organic Frameworks (MOFs), which are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules universityofgalway.ieresearchgate.net.
While this compound itself is not a typical linker for MOF synthesis (as it lacks multiple coordination sites like carboxylate or pyridine (B92270) groups), it can be chemically modified to become one. For instance, the addition of carboxylic acid groups to the aniline ring would transform it into a multifunctional linker suitable for MOF construction. In such a scenario, the 2-methylcyclohexyl group would project into the pores of the framework, directly influencing the pore size, shape, and chemical environment. This functionalization of the pore surfaces could be used to tune the framework's properties for specific applications, such as selective gas storage, separation, or heterogeneous catalysis rsc.org.
Role in Nanomaterials and Nanotechnology as a Building Block
Extensive research of scholarly articles, academic databases, and patent literature did not yield any specific information regarding the application of this compound as a building block in the field of nanomaterials and nanotechnology. The current body of scientific publications does not appear to contain studies detailing its use in the synthesis or functionalization of nanoparticles, nanotubes, nanocomposites, or other nanostructures.
Consequently, there are no available research findings, case studies, or data to populate a discussion or data tables on this specific topic. The role of its specific structural features—the aniline moiety and the 2-methylcyclohexyl group—in the context of nanomaterial science remains unexplored in the accessible literature.
Further research would be necessary to determine if this compound has any potential or theoretical applications in this specialized area of materials science. Without such research, any discussion of its role would be purely speculative and fall outside the scope of this scientifically grounded article.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
